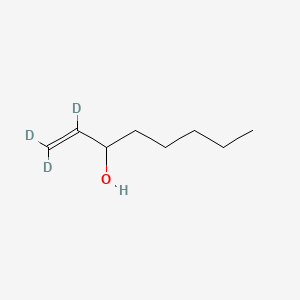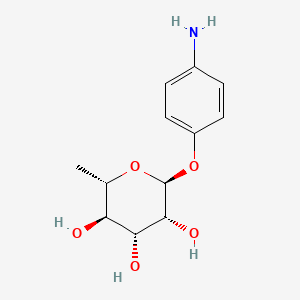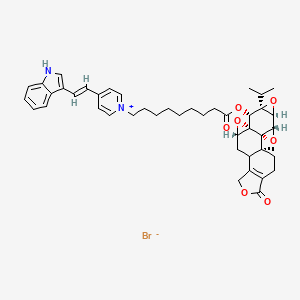
Antitumor agent-132
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-132 involves multiple steps, including the derivatization of triptolide. The process typically requires specific reagents and conditions to ensure the stability and efficacy of the final product. For instance, the preparation of kaempferol nanosuspensions, which is a similar compound, involves the use of D-α-tocopherol polyethylene glycol 1000 succinate as a stabilizing agent .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis processes that ensure high yield and purity. This could include the use of advanced nanotechnology and catalytic processes to enhance the bioavailability and stability of the compound .
化学反応の分析
Types of Reactions
Antitumor agent-132 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions may also play a role in the compound’s mechanism of action.
Substitution: This reaction is essential for the derivatization processes that enhance the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: These are crucial for increasing reactive oxygen species.
Stabilizing agents: Such as D-α-tocopherol polyethylene glycol 1000 succinate, which enhance the stability and bioavailability of the compound.
Major Products Formed
The major products formed from these reactions include derivatives that exhibit enhanced antitumor activity and reduced toxicity. These derivatives are often more effective in inducing apoptosis and inhibiting tumor growth .
科学的研究の応用
Antitumor agent-132 has a wide range of scientific research applications, including:
Chemistry: Used in the study of oxidative stress and its effects on cellular functions.
Biology: Investigated for its role in inducing apoptosis and regulating mitochondrial functions.
Industry: Utilized in the development of advanced nanomedicines and catalytic processes for cancer therapy.
作用機序
The mechanism of action of Antitumor agent-132 involves several key pathways:
Induction of Apoptosis: The compound increases intracellular reactive oxygen species, leading to oxidative stress and apoptosis.
Mitochondrial Dysfunction: It reduces mitochondrial membrane potential, disrupting cellular energy production and leading to cell death.
Signaling Pathways: The compound targets the Nrf2/Keap1 signaling pathway, which plays a crucial role in regulating oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
Triptolide: A parent compound from which Antitumor agent-132 is derived.
Kaempferol: Another compound with similar antitumor properties, often used in nanosuspension formulations.
MG132: A proteasome inhibitor with similar mechanisms of inducing apoptosis through oxidative stress.
Uniqueness
This compound is unique in its ability to specifically target mitochondrial functions and induce apoptosis through oxidative stress. Its derivatization from triptolide enhances its efficacy and reduces toxicity, making it a promising candidate for cancer therapy .
特性
分子式 |
C44H51BrN2O7 |
|---|---|
分子量 |
799.8 g/mol |
IUPAC名 |
[(1S,2S,4S,5S,7S,8R,9R,11S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 9-[4-[(E)-2-(1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]nonanoate;bromide |
InChI |
InChI=1S/C44H50N2O7.BrH/c1-27(2)42-37(52-42)38-44(53-38)41(3)20-17-31-32(26-49-39(31)48)33(41)24-35-43(44,51-35)40(42)50-36(47)14-8-6-4-5-7-11-21-46-22-18-28(19-23-46)15-16-29-25-45-34-13-10-9-12-30(29)34;/h9-10,12-13,15-16,18-19,22-23,25,27,33,35,37-38,40H,4-8,11,14,17,20-21,24,26H2,1-3H3;1H/t33?,35-,37-,38-,40+,41-,42-,43+,44+;/m0./s1 |
InChIキー |
PFDNJKAZEJXVLZ-ZEMPOTJLSA-N |
異性体SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C(C5C[C@H]7[C@]4([C@@H]2OC(=O)CCCCCCCC[N+]8=CC=C(C=C8)/C=C/C9=CNC1=CC=CC=C19)O7)COC6=O)C.[Br-] |
正規SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCCCCCCC[N+]8=CC=C(C=C8)C=CC9=CNC1=CC=CC=C19)O7)COC6=O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
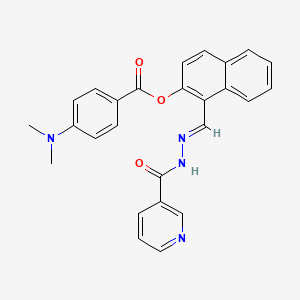
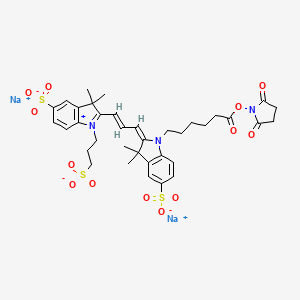
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
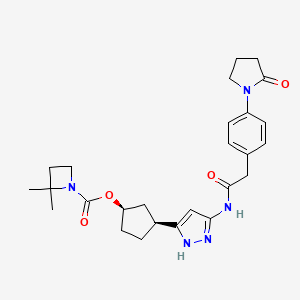
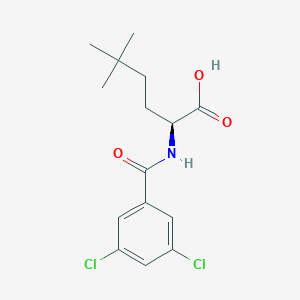
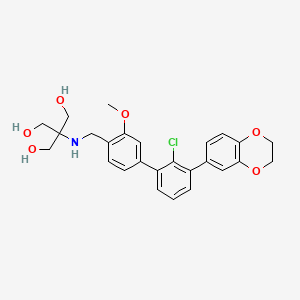
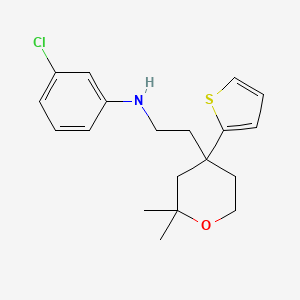

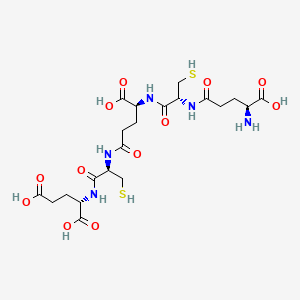
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
